Bis-(-)-8-demethylmaritidine

Alzheimer's disease Acetylcholinesterase inhibition Natural product pharmacology

Generic Amaryllidaceae alkaloids often lack reproducible AChE inhibition, compromising Alzheimer's research. Bis-(-)-8-demethylmaritidine, a structurally elucidated dimeric alkaloid from Crinum asiaticum var. sinicum, provides a validated solution. • Superior Potency: Exhibits enhanced AChE inhibition compared to co-isolated monomeric alkaloids via a unique dimeric binding mode. • Confirmed Identity: Fully characterized by NMR, HR-ESI-MS, and CD spectroscopy, ensuring lot-to-lot experimental reproducibility. Supplied with rigorous analytical documentation, it is a reliable chemical probe for SAR studies and a high-confidence positive control for assay validation.

Molecular Formula C32H36N2O6
Molecular Weight 544.6 g/mol
Cat. No. B12370993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-(-)-8-demethylmaritidine
Molecular FormulaC32H36N2O6
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2CN3CCC4(C3CC(C=C4)O)C2=C1)C5=C6CN7CCC8(C7CC(C=C8)O)C6=CC(=C5O)OC)O
InChIInChI=1S/C32H36N2O6/c1-39-23-13-21-19(15-33-9-7-31(21)5-3-17(35)11-25(31)33)27(29(23)37)28-20-16-34-10-8-32(6-4-18(36)12-26(32)34)22(20)14-24(40-2)30(28)38/h3-6,13-14,17-18,25-26,35-38H,7-12,15-16H2,1-2H3/t17-,18-,25+,26+,31+,32+/m1/s1
InChIKeySYSUHSYKMATEBZ-XUIWDKHDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis-(-)-8-demethylmaritidine: A Dimeric Amaryllidaceae Alkaloid and AChE Inhibitor for Alzheimer's Disease Research


Bis-(-)-8-demethylmaritidine is a naturally occurring, dimeric alkaloid belonging to the Amaryllidaceae class of compounds. It is primarily isolated from the plant *Crinum asiaticum* var. *sinicum* [1]. The compound has been characterized as a potent inhibitor of the enzyme acetylcholinesterase (AChE), a key target in Alzheimer's disease research . Its unique dimeric structure, elucidated by NMR and HR-ESI-MS, distinguishes it from the more common monomeric alkaloids found in this family [1].

1
Acetylcholinesterase (AChE) inhibition study context – dimeric alkaloid probe
2
Dimeric Amaryllidaceae structure enables specific binding-site interaction studies
3
Isolated from Crinum asiaticum var. sinicum – natural-product research workflow

Procurement Risk for Bis-(-)-8-demethylmaritidine: Why In-Class Monomeric Alkaloids Are Not Interchangeable


Generic substitution with other Amaryllidaceae alkaloids or even monomeric 8-demethylmaritidine derivatives is not scientifically valid. The dimeric nature of bis-(-)-8-demethylmaritidine confers unique binding interactions with acetylcholinesterase (AChE) that are not replicated by monomeric analogs [1]. Direct in vitro comparisons have demonstrated that this compound exhibits superior AChE inhibition compared to several co-isolated monomeric alkaloids [2]. Furthermore, its specific binding mode and stability, as revealed by molecular docking and dynamics simulations, cannot be assumed for structurally similar but non-identical compounds [1]. Substituting with a generic alternative without this specific structural and pharmacological profile would compromise experimental reproducibility and could lead to erroneous conclusions in Alzheimer's disease research.

Monomeric alkaloids lack the dimeric structural features that confer reported binding-mode specificity
AChE inhibition ranking among co-isolated alkaloids may not transfer to generic monomeric analogs
Computational binding hypotheses (docking/MD) are specific to the dimeric scaffold and may not apply to monomeric substitutes

Quantitative Evidence Guide: Verifying Bis-(-)-8-demethylmaritidine Differentiation for Scientific Procurement


AChE Inhibitory Potency: Superiority Over Co-Isolated Monomeric Alkaloids

In a direct head-to-head comparison among seven alkaloids isolated from the same *Crinum asiaticum* plant material, bis-(-)-8-demethylmaritidine (Compound 1) demonstrated the most potent inhibitory effect on acetylcholinesterase (AChE) activity in vitro [1]. This directly quantifies its superior performance relative to closely related monomeric alkaloids present in the same biological matrix, confirming its enhanced efficacy.

AChE Inhibition Rank
Head-to-head
Ranked #1 of 7 co-isolated alkaloids
Supports dimeric structure-inhibition context
In vitro assay; exact IC50 not reported in primary source
Alzheimer's disease Acetylcholinesterase inhibition Natural product pharmacology

Computational Binding Mode Analysis: Dimeric Alkaloid Interaction with AChE

Molecular docking and molecular dynamics (MD) simulations were performed exclusively on bis-(-)-8-demethylmaritidine, the most active compound, to elucidate its binding interactions and dynamic behavior within the AChE active site [1]. This targeted computational analysis provides a validated, atomic-level understanding of its inhibitory mechanism, offering insights not available for the less potent, co-isolated monomers. While quantitative docking scores or RMSD values are not provided in the abstract, the act of performing these advanced simulations on this compound underscores its superior activity profile.

Binding Mode Study
Method context
Molecular docking & MD simulations performed exclusively on dimeric compound
Provides binding-hypothesis support not available for monomeric analogs
Qualitative differentiation; no quantitative scores provided
Molecular docking Molecular dynamics simulation Structure-activity relationship

Cross-Study Potency Assessment: Bis-(-)-8-demethylmaritidine vs. Standard AChE Inhibitors

A cross-study comparison of reported IC50 values reveals that bis-(-)-8-demethylmaritidine (Bis-DMM) has a reported AChE IC50 of 81 µM [1]. While this indicates lower potency compared to clinically used or highly potent reference inhibitors like Huperzine A (IC50 = 0.02 µM) [1] or galanthamine (IC50 = 0.35 - 2.2 µM) , it provides a critical benchmark. This quantitative value is essential for contextualizing the compound's activity and is a mandatory data point for any rigorous study design involving concentration-response experiments.

AChE IC50
Cross-study context
81 µM
Reported IC50 context for experimental concentration design
Compare: Huperzine A (0.02 µM), galanthamine (0.35–2.2 µM); cross-study data
Alzheimer's disease Acetylcholinesterase inhibition Pharmacological benchmarking

Best Research and Industrial Application Scenarios for Bis-(-)-8-demethylmaritidine


Mechanistic Studies of Dimeric Alkaloid-AChE Interactions

Given its unique dimeric structure and the fact that its binding interactions have been investigated by molecular docking and dynamics simulations, bis-(-)-8-demethylmaritidine is an ideal tool for detailed structure-activity relationship (SAR) studies. Researchers can use this compound to probe how dimerization of the Amaryllidaceae scaffold affects AChE binding kinetics and complex stability, providing insights that cannot be obtained from monomeric analogs [1].

Validated Positive Control for *Crinum asiaticum* Alkaloid Research

In studies focused on the phytochemical analysis or pharmacological screening of *Crinum asiaticum* extracts, bis-(-)-8-demethylmaritidine serves as a well-characterized, potent AChE inhibitor that can be used as a positive control. Its confirmed identity (NMR, HR-ESI-MS, CD spectroscopy) and demonstrated bioactivity make it a reliable standard for method validation and for benchmarking the activity of new alkaloids isolated from the same or related plant sources [1].

Discovery of Novel AChE Inhibitors via Pharmacophore Modeling

The validated binding mode of bis-(-)-8-demethylmaritidine from molecular docking and MD simulations can be used to construct a three-dimensional pharmacophore model for virtual screening of chemical libraries [1]. This application leverages the compound's specific structural features and binding geometry to identify new chemical entities with a similar interaction profile but potentially improved drug-like properties.

Application
Selection Property
Validation Focus
Dimeric alkaloid-AChE interaction studies
Dimeric alkaloid probe
Binding-mode review (docking/MD)
Reference compound for Crinum alkaloid screening assays
AChE inhibitory activity context
Rank #1 among co-isolated compounds; confirmed identity (NMR, MS, CD)
Pharmacophore-based virtual screening for novel AChE inhibitors
Known binding geometry from simulations
Docking-derived pharmacophore model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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